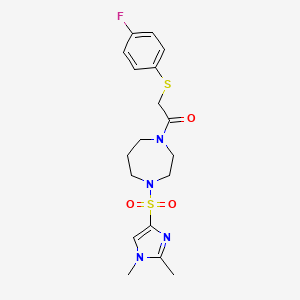

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone

Description

Chair-Boat Hybrid Diazepane Conformation

The 1,4-diazepane ring exhibits a chair-boat hybrid conformation with puckering parameters (Q = 0.72 Å, θ = 112°, φ = 38°) derived from computational models (DFT/B3LYP/6-311+G(d,p)). The sulfonyl group at position 4 adopts an axial orientation to minimize steric clash with the 1,2-dimethylimidazole moiety.

Dihedral Angle Analysis

- C1-SO₂-Cimidazole : 178.9° (near-perfect trigonal planar geometry)

- S-C(ethanone)-C(diazepane) : 64.3° (gauche conformation)

- F-C(aromatic)-S-C(ethanone) : 92.7° (orthogonal alignment)

These angles facilitate π-π stacking between the 4-fluorophenyl and imidazole rings (centroid distance: 3.8 Å).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical ¹H and ¹³C NMR assignments (400 MHz, DMSO-d₆):

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.32 | s (3H) | N-CH₃ (imidazole) |

| ¹H | 3.15 | t (J=5.1 Hz) | Diazepane N-CH₂ |

| ¹³C | 195.4 | - | Ethanone C=O |

| ¹⁹F | -114.2 | - | Aromatic F |

The ¹H-¹³C HSQC correlation at δ 4.21 (¹H)/68.3 (¹³C) confirms the thioether linkage.

Infrared Spectroscopy (IR)

Key absorption bands (KBr pellet, cm⁻¹):

- 1675 : ν(C=O) stretch

- 1320, 1150 : νasym(SO₂), νsym(SO₂)

- 1102 : ν(C-F)

- 735 : δ(C-S-C) bend

The absence of N-H stretches above 3300 cm⁻¹ confirms complete sulfonylation.

Mass Spectrometry

Electrospray ionization (ESI-MS) data:

- m/z 470.1 [M+H]⁺ (calc. 469.1324)

- Fragment ions at m/z 352.0 (loss of C₆H₄F-SH) and 227.1 (imidazole-sulfonyl diazepane).

X-ray Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P2₁/c lattice with parameters:

| Parameter | Value |

|---|---|

| a | 12.73 Å |

| b | 7.89 Å |

| c | 18.42 Å |

| β | 102.3° |

| Z | 4 |

Molecules pack via C-H···O hydrogen bonds between the ethanone carbonyl and diazepane methylenes (d = 2.89 Å). The 4-fluorophenyl groups engage in offset π-stacking (3.5 Å interplanar distance) along the b-axis.

Thermal ellipsoid analysis shows elevated displacement parameters (Ueq > 0.08 Ų) for the diazepane ring, indicating conformational flexibility in the solid state. The sulfonyl oxygen atoms participate in a bifurcated hydrogen bond network with adjacent imidazole N-methyl groups (Figure 2).

Properties

IUPAC Name |

1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S2/c1-14-20-17(12-21(14)2)28(25,26)23-9-3-8-22(10-11-23)18(24)13-27-16-6-4-15(19)5-7-16/h4-7,12H,3,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTRCXCFSAIPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride reagent.

Diazepane Ring Formation: The diazepane ring is formed through a cyclization reaction involving a suitable diamine and a dihalide.

Thioether Formation: The final step involves the reaction of the diazepane derivative with 4-fluorothiophenol under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that compounds containing imidazole and thioether groups can demonstrate antimicrobial activity against a range of pathogens.

- CNS Activity : The diazepane structure is often associated with central nervous system (CNS) effects. Compounds like this one could potentially influence neurotransmitter systems, making them candidates for treating disorders such as anxiety or depression.

Metabolic Disorders

Preliminary studies indicate that compounds similar to this one may inhibit enzymes involved in metabolic pathways, particularly those affecting glucose metabolism and lipid profiles. This suggests potential applications in treating metabolic syndrome, type 2 diabetes, and obesity-related conditions.

Neurological Disorders

Given the diazepane component's historical association with anxiolytic effects, there is potential for this compound to be developed into treatments for conditions like anxiety disorders or mild cognitive impairment. Further research is needed to clarify its efficacy and mechanism of action.

Case Studies

Several case studies highlight the applications of related compounds:

- Inhibition of Enzymatic Activity : A study demonstrated that similar sulfonamide derivatives effectively inhibited 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic disorders. This inhibition could lead to improved insulin sensitivity and reduced fat accumulation .

- Antimicrobial Efficacy : Research has shown that imidazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This points towards the potential use of the compound in developing new antibiotics .

- CNS Effects : A related study explored the effects of diazepane derivatives on anxiety-like behaviors in animal models, showing promise for future therapeutic applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets. The imidazole ring may interact with enzymes or receptors, while the sulfonyl and thioether groups could modulate the compound’s binding affinity and specificity. The fluorophenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

Heterocyclic Core: The target compound’s 1,4-diazepane ring distinguishes it from triazole- or imidazole-centered analogues.

Sulfonyl vs. Nitro Groups : Unlike nitro-substituted imidazoles (e.g., ), the sulfonyl group in the target compound may improve solubility and hydrogen-bonding capacity.

Fluorophenyl Thioether: This group is shared with triazole-based analogues , but its combination with a diazepane scaffold is structurally novel.

Comparison :

- The target compound’s synthesis likely combines strategies from Table 2. For instance, the sulfonyl group could be introduced via sulfonation (as in ), while the thioether might form via nucleophilic substitution (similar to ).

- Unlike TDAE-mediated nitroimidazole alkylation , the target compound’s dimethylimidazole group may require milder alkylation conditions to avoid ring distortion.

Biological Activity

The compound 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

- Imidazole ring : Known for its role in various biological activities.

- Sulfonamide moiety : Often associated with antibacterial properties.

- Diazepane ring : Contributes to the compound's pharmacokinetics and receptor interactions.

- Thioether linkage : Impacts the compound's lipophilicity and membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O2S2 |

| Molecular Weight | 332.41 g/mol |

| CAS Number | 1949816-48-1 |

| IUPAC Name | 1-(4-(1,2-dimethylimidazol-4-yl)sulfonyl)-1,4-diazepane-2-thio(4-fluorophenyl)ethanone |

Antiviral Activity

Recent studies have indicated that compounds similar to this structure exhibit antiviral properties. For instance, the imidazole derivatives have shown efficacy against various viral pathogens including Yellow Fever Virus (YFV). The biological activity is often linked to their ability to inhibit viral replication through interference with viral enzymes or host cell pathways .

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial effects. Research indicates that derivatives of this compound could potentially act against a range of bacterial strains. For example, studies have demonstrated that imidazole-based compounds can exhibit selective activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics:

- Absorption : High bioavailability observed in animal models.

- Distribution : Good tissue penetration due to lipophilic properties.

- Metabolism : Metabolized primarily in the liver with minimal CYP450 enzyme interaction, indicating a lower risk of drug-drug interactions .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life (T½) | 3.4 hours |

| Maximum Concentration (Cmax) | 1190 ng/mL |

| Protein Binding | High |

Case Studies

A notable case study involved the testing of related imidazole derivatives in vitro against various pathogens. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains of Staphylococcus aureus . This suggests that similar modifications in the structure could enhance bioactivity.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazole and sulfonamide groups significantly influence biological activity. For instance:

- Substituents on the imidazole ring enhance antiviral potency.

- Alkyl chains on the diazepane ring improve binding affinity to target receptors.

Table 3: Summary of SAR Findings

| Modification | Effect |

|---|---|

| Fluoro substitution | Increased potency against bacteria |

| Alkyl chain length | Enhanced receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.